molecular formula C19H18BrNO4 B8174343 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione

2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174343
M. Wt: 404.3 g/mol
InChI Key: QEJHEHSKTCSDPR-UHFFFAOYSA-N
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Description

2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a butyl chain substituted with a bromo-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The specific steps for synthesizing this compound may include:

    Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione core.

    Substitution Reaction: The butyl chain is introduced through a substitution reaction, where a suitable butyl halide reacts with the isoindoline-1,3-dione core.

    Introduction of the Bromo-Methoxyphenoxy Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with a catalyst.

    Substitution Reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic groups .

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents. Some examples are:

    2-(4-(4-Chloro-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a chloro group instead of a bromo group.

    2-(4-(4-Methyl-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a methyl group instead of a bromo group.

    2-(4-(4-Fluoro-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a fluoro group instead of a bromo group.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo-methoxyphenoxy group may enhance its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[4-(4-bromo-2-methoxyphenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-24-17-12-13(20)8-9-16(17)25-11-5-4-10-21-18(22)14-6-2-3-7-15(14)19(21)23/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHEHSKTCSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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